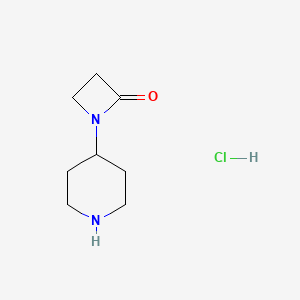
(R)-1-Cbz-4-(3-aminopyrrolidin-1-YL)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-Cbz-4-(3-aminopyrrolidin-1-YL)piperidine is a chiral compound that features a piperidine ring substituted with a 3-aminopyrrolidine moiety and a carbobenzyloxy (Cbz) protecting group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Cbz-4-(3-aminopyrrolidin-1-YL)piperidine typically involves several key steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.
Introduction of the Aminopyrrolidine Moiety: The 3-aminopyrrolidine group is introduced via nucleophilic substitution reactions, often using protected aminopyrrolidine derivatives to ensure selectivity and yield.
Cbz Protection: The carbobenzyloxy group is introduced to protect the amine functionality during subsequent synthetic steps. This is typically achieved using Cbz chloride in the presence of a base.
Industrial Production Methods
Industrial production of ®-1-Cbz-4-(3-aminopyrrolidin-1-YL)piperidine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
®-1-Cbz-4-(3-aminopyrrolidin-1-YL)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as carbonyls or carboxyls.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, often to enhance its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions, often in the presence of bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Aplicaciones Científicas De Investigación
®-1-Cbz-4-(3-aminopyrrolidin-1-YL)piperidine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is used in studies of enzyme inhibition and receptor binding, providing insights into biological processes and potential therapeutic targets.
Medicine: Its derivatives are investigated for their potential as drugs, particularly in the treatment of neurological disorders and cancer.
Industry: The compound is used in the development of new materials and as a building block in the synthesis of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of ®-1-Cbz-4-(3-aminopyrrolidin-1-YL)piperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are potent inhibitors of protein kinase B (Akt) and have shown promise as antitumor agents.
Pyrrolidine Derivatives: Various pyrrolidine derivatives are used in drug discovery due to their versatile biological activities.
Uniqueness
®-1-Cbz-4-(3-aminopyrrolidin-1-YL)piperidine is unique due to its specific combination of a piperidine ring, an aminopyrrolidine moiety, and a Cbz protecting group. This structure provides a distinct set of chemical and biological properties, making it a valuable compound in various fields of research and industry.
Propiedades
IUPAC Name |
benzyl 4-[(3R)-3-aminopyrrolidin-1-yl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c18-15-6-9-20(12-15)16-7-10-19(11-8-16)17(21)22-13-14-4-2-1-3-5-14/h1-5,15-16H,6-13,18H2/t15-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKQMBXUARUKKM-OAHLLOKOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC(C2)N)C(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1N)C2CCN(CC2)C(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![disodium;[(2R,3R,4R,5R)-2-(2-amino-6-oxo-3H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate;[(2R,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate](/img/structure/B7987254.png)
![3-pyridin-2-yl-5,6,7,8-tetrahydro-1H-[1,2,4]triazolo[4,3-a][1,3]diazepine](/img/structure/B7987233.png)
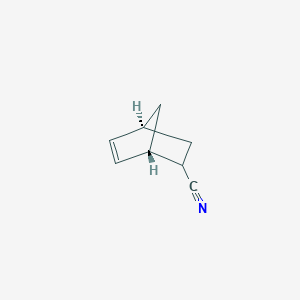
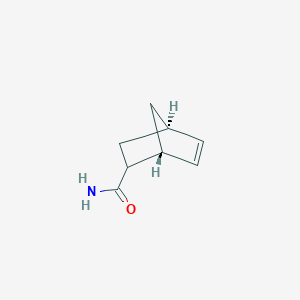
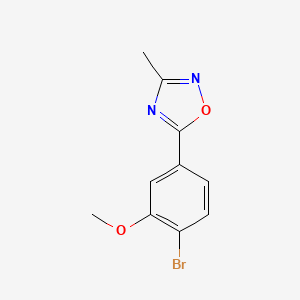
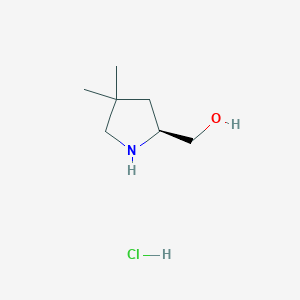
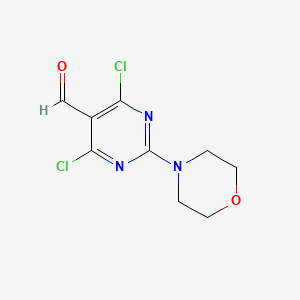
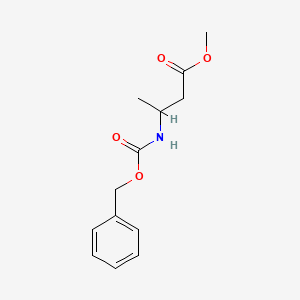
![[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methylazanium;chloride](/img/structure/B7987256.png)

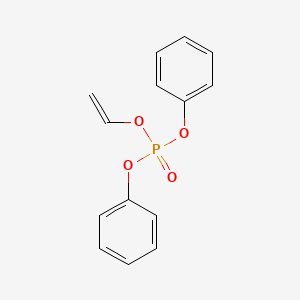
![1,7-Diazaspiro[3.5]nonane dihydrochloride](/img/structure/B7987274.png)

